tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate
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Overview
Description
tert-Butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrazole ring substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 1-methyl-3-nitro-1H-pyrazole.
Reaction Conditions: The reaction involves the formation of a carbamate linkage through nucleophilic substitution. tert-Butyl carbamate reacts with 1-methyl-3-nitro-1H-pyrazole in the presence of a suitable base like sodium hydride or potassium carbonate.
Solvents: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Industrial production of tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products:
Reduction Products: Amino derivatives of the pyrazole ring.
Substitution Products: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug discovery.
Medicine:
Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring provides a stable scaffold that can interact with various biological targets.
Comparison with Similar Compounds
tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate: Lacks the nitro group, which affects its reactivity and applications.
tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate: Has the nitro group at a different position, altering its chemical properties.
tert-Butyl (1-methyl-3-amino-1H-pyrazol-4-yl)carbamate: Contains an amino group instead of a nitro group, leading to different biological activities.
Uniqueness:
tert-Butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate is unique due to the presence of both a nitro group and a carbamate moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(1-methyl-3-nitropyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-12(4)11-7(6)13(15)16/h5H,1-4H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDBEUZLKYRVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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